Benzyl-PEG5-ms
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-PEG5-ms typically involves the reaction of benzyl-protected PEG with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Starting Material: Benzyl-protected PEG
Reagent: Methanesulfonyl chloride
Base: Triethylamine
Solvent: Dichloromethane or another suitable organic solvent
Reaction Conditions: Room temperature to 0°C, under an inert atmosphere (e.g., nitrogen or argon)
The reaction mixture is typically stirred for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC) or other analytical techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl-PEG5-ms undergoes several types of chemical reactions, including:
Substitution Reactions: The mesylate group is a good leaving group and can be replaced by various nucleophiles, such as amines, thiols, and alcohols.
Hydrogenolysis: The benzyl protecting group can be removed via hydrogenolysis using hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols.
Hydrogenolysis: Hydrogen gas and a palladium catalyst are used to remove the benzyl protecting group.
Major Products Formed
Substitution Reactions: The major products are PEG derivatives with various functional groups, depending on the nucleophile used.
Hydrogenolysis: The major product is the deprotected PEG derivative, with the benzyl group removed.
Scientific Research Applications
Benzyl-PEG5-ms has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and in bioconjugation reactions.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to improve their solubility and stability.
Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the production of PEGylated products, which are used in various industrial processes and formulations.
Mechanism of Action
The mechanism of action of Benzyl-PEG5-ms involves its ability to act as a linker or spacer in bioconjugation and PEGylation reactions. The mesylate group serves as a reactive site for nucleophilic substitution, allowing the attachment of various functional groups or biomolecules. The benzyl group can be used as a protecting group for alcohols, which can be selectively removed under mild conditions .
Comparison with Similar Compounds
Similar Compounds
Benzyl-PEG4-Ms: A shorter PEG linker with similar functional groups.
Benzyl-PEG8-Ms: A longer PEG linker with similar functional groups.
Methoxy-PEG6-Ms: A PEG linker with a methoxy group instead of a benzyl group.
Uniqueness
Benzyl-PEG5-ms is unique due to its specific length of the PEG chain (six ethylene glycol units) and the presence of both benzyl and mesylate groups. This combination provides a balance between hydrophilicity and reactivity, making it suitable for a wide range of applications in bioconjugation and PEGylation .
Properties
IUPAC Name |
2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O8S/c1-27(19,20)26-16-15-24-12-11-22-8-7-21-9-10-23-13-14-25-17-18-5-3-2-4-6-18/h2-6H,7-17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKVVAFIJJSDHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCCOCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601164102 | |
Record name | 3,6,9,12,15-Pentaoxahexadecan-1-ol, 16-phenyl-, 1-methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601164102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807539-07-6 | |
Record name | 3,6,9,12,15-Pentaoxahexadecan-1-ol, 16-phenyl-, 1-methanesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1807539-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12,15-Pentaoxahexadecan-1-ol, 16-phenyl-, 1-methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601164102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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